1-bromo-2-naphthyl 2-oxo-2-(1-piperidinyl)ethyl ether
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Overview
Description
1-bromo-2-naphthyl 2-oxo-2-(1-piperidinyl)ethyl ether is a chemical compound that belongs to the class of organic compounds known as naphthalenes. These compounds contain a naphthalene moiety, which is a bicyclic aromatic hydrocarbon. The presence of a bromine atom and a piperidino group in its structure makes it a compound of interest in various chemical and pharmaceutical research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-bromo-2-naphthyl 2-oxo-2-(1-piperidinyl)ethyl ether typically involves the reaction of 1-bromo-2-naphthol with piperidine and an appropriate ethanone derivative. The reaction conditions often require the use of a solvent such as tetrahydrofuran (THF) and a base like sodium hydride (NaH) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-bromo-2-naphthyl 2-oxo-2-(1-piperidinyl)ethyl ether can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like THF or dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted naphthoxy derivatives, while oxidation can lead to the formation of naphthoquinones.
Scientific Research Applications
1-bromo-2-naphthyl 2-oxo-2-(1-piperidinyl)ethyl ether has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-bromo-2-naphthyl 2-oxo-2-(1-piperidinyl)ethyl ether involves its interaction with specific molecular targets. The bromine atom and the piperidino group play crucial roles in its binding affinity and activity. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
1-Bromonaphthalene: A simpler brominated naphthalene derivative.
1-Bromo-2-naphthol: A precursor in the synthesis of 1-bromo-2-naphthyl 2-oxo-2-(1-piperidinyl)ethyl ether.
2-Bromo-1-naphthaldehyde: Another brominated naphthalene derivative with different functional groups.
Uniqueness
This compound is unique due to the presence of both a bromine atom and a piperidino group, which confer specific chemical and biological properties
Properties
Molecular Formula |
C17H18BrNO2 |
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Molecular Weight |
348.2 g/mol |
IUPAC Name |
2-(1-bromonaphthalen-2-yl)oxy-1-piperidin-1-ylethanone |
InChI |
InChI=1S/C17H18BrNO2/c18-17-14-7-3-2-6-13(14)8-9-15(17)21-12-16(20)19-10-4-1-5-11-19/h2-3,6-9H,1,4-5,10-12H2 |
InChI Key |
PMIRSUMMDKSKOB-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)COC2=C(C3=CC=CC=C3C=C2)Br |
Canonical SMILES |
C1CCN(CC1)C(=O)COC2=C(C3=CC=CC=C3C=C2)Br |
Origin of Product |
United States |
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